molecular formula C12H16O2 B1457131 2,2-Dimethyl-3-(2-methylphenyl)propanoic acid CAS No. 861596-04-5

2,2-Dimethyl-3-(2-methylphenyl)propanoic acid

Cat. No.: B1457131
CAS No.: 861596-04-5
M. Wt: 192.25 g/mol
InChI Key: XJHUSIQWNGAUSH-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(2-methylphenyl)propanoic acid is an organic compound with the molecular formula C12H16O2 It is a derivative of propanoic acid, characterized by the presence of a 2-methylphenyl group and two methyl groups attached to the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(2-methylphenyl)propanoic acid typically involves the alkylation of 2-methylphenylacetic acid with isobutylene in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the 2-methylphenylacetic acid to form the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar alkylation process, but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Lithium aluminum hydride is a typical reducing agent for such transformations.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the 2-methylphenyl group can be functionalized with various substituents such as halogens, nitro groups, or alkyl groups. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst, such as aluminum chloride.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated, nitrated, or alkylated derivatives of the original compound.

Scientific Research Applications

2,2-Dimethyl-3-(2-methylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(2-methylphenyl)propanoic acid in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various physiological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response.

Comparison with Similar Compounds

    2,2-Dimethyl-3-phenylpropanoic acid: Similar structure but lacks the 2-methyl group on the phenyl ring.

    2,2-Dimethyl-3-(3-methylphenyl)propanoic acid: Similar structure but with the methyl group in the meta position on the phenyl ring.

    2,2-Dimethyl-3-(4-methylphenyl)propanoic acid: Similar structure but with the methyl group in the para position on the phenyl ring.

Uniqueness: 2,2-Dimethyl-3-(2-methylphenyl)propanoic acid is unique due to the specific positioning of the 2-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

2,2-dimethyl-3-(2-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9-6-4-5-7-10(9)8-12(2,3)11(13)14/h4-7H,8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHUSIQWNGAUSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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